molecular formula C16H23NO6 B8397607 Methyl 2-tert-butoxycarbonylamino-3-(2-hydroxy-4-methoxyphenyl)-propanoate

Methyl 2-tert-butoxycarbonylamino-3-(2-hydroxy-4-methoxyphenyl)-propanoate

Cat. No. B8397607
M. Wt: 325.36 g/mol
InChI Key: NEBYRAXMNWNRMO-UHFFFAOYSA-N
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Patent
US08871187B2

Procedure details

350 mg of palladium-on-charcoal at 10% are added to a solution containing 1.5 g (3.5 mmol) of methyl (E)-3-(2-benzyloxy-4-methoxyphenyl)-2-(tert-butoxycarbonyl-amino)acrylate in 15 ml of methanol. After stirring for hours under a hydrogen atmosphere, the reaction medium is filtered through celite and the filtrate is evaporated off. 850 mg of methyl 2-tert-butoxycarbonylamino-3-(2-hydroxy-4-methoxyphenyl)-propanoate are obtained in the form of a grey powder with a yield of 74%.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1/[CH:17]=[C:18](/[NH:23][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])\[C:19]([O:21][CH3:22])=[O:20])C1C=CC=CC=1>CO.[Pd]>[C:27]([O:26][C:24]([NH:23][CH:18]([CH2:17][C:10]1[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:9]=1[OH:8])[C:19]([O:21][CH3:22])=[O:20])=[O:25])([CH3:29])([CH3:30])[CH3:28]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OC)/C=C(\C(=O)OC)/NC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated off

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)CC1=C(C=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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